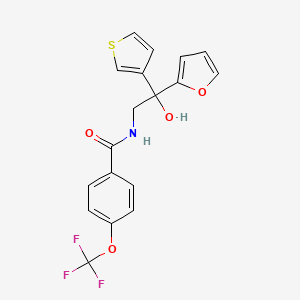

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide

Description

The compound N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide features a benzamide core substituted with a trifluoromethoxy group at the para position. The side chain includes a hydroxyethyl bridge linking two heterocyclic moieties: furan-2-yl and thiophen-3-yl. Key functional groups include:

- Trifluoromethoxy group: Enhances metabolic stability and lipophilicity.

- Furan and thiophene rings: Contribute to π-π interactions and electronic effects.

- Hydroxyethyl linker: May influence conformational flexibility and hydrogen-bonding capacity.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO4S/c19-18(20,21)26-14-5-3-12(4-6-14)16(23)22-11-17(24,13-7-9-27-10-13)15-2-1-8-25-15/h1-10,24H,11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZZNRRQKDMSPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a furan ring, a thiophene ring, and a benzamide moiety, which contribute to its reactivity and biological activity. The presence of hydroxyl, thiophene, and furan functionalities may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

Research indicates that the biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. This compound may modulate biological processes through these interactions, leading to potential therapeutic effects.

Biological Activities

-

Anticancer Activity :

- Preliminary studies have shown that derivatives of benzamide, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated IC50 values indicating potent inhibition against various cancer cell lines such as MCF-7 and A549 .

- In vitro studies suggest that this compound may induce apoptosis in cancer cells, contributing to its potential as an anticancer agent.

- Enzyme Inhibition :

- Binding Affinity Studies :

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against the MCF-7 breast cancer cell line. The results indicated an IC50 value comparable to standard chemotherapeutics like doxorubicin, suggesting significant potential for further development in cancer therapy.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. The study found that the compound effectively inhibited DHFR activity, leading to reduced proliferation rates in treated cell lines .

Data Summary Table

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| Anticancer (MCF-7) | 5.85 | Breast Cancer |

| RET Kinase Inhibition | 1.26 | Cancer Therapy |

| DHFR Inhibition | 3.0 | Enzyme Target |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzamide and Heterocyclic Moieties

A. N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide ()

- Structure : Benzamide with a thiophen-3-yl group and bromoethoxyethyl side chain.

- Key Differences : Lacks the furan ring and trifluoromethoxy group; includes a bromine atom for alkylation reactivity.

- Synthesis : Prepared via nucleophilic substitution, contrasting with the hydroxyethyl linker in the target compound .

B. 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide ()

- Structure: Thieno-pyrimidin scaffold with trifluoromethylphenoxy and methoxybenzamide groups.

- Key Differences: Replaces furan/thiophene with a fused thieno-pyrimidine system; trifluoromethyl vs. trifluoromethoxy substituents.

- Properties : The trifluoromethyl group increases hydrophobicity compared to the trifluoromethoxy group in the target compound .

C. Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()

- Structure : Agricultural fungicide with a trifluoromethylbenzamide core and isopropoxyphenyl group.

- Key Differences : Trifluoromethyl substituent instead of trifluoromethoxy; lacks heterocyclic moieties.

- Activity : Demonstrates the importance of electron-withdrawing groups in bioactivity, though the target compound’s furan/thiophene may broaden interaction profiles .

Functional Group and Spectroscopic Comparisons

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the benzamide core with trifluoromethoxy, furan, and thiophene substituents?

- The synthesis typically involves sequential coupling reactions. For example, the trifluoromethoxy benzoyl chloride can be reacted with a diol intermediate containing furan and thiophene groups. A multi-step approach may include:

- Step 1 : Protection of hydroxyl groups using benzyl or acetyl groups to prevent side reactions (e.g., as in ’s use of di-O-acetyl and di-O-benzyl protecting groups for carbohydrate synthesis).

- Step 2 : Nucleophilic substitution or coupling reactions (e.g., amidation using benzoyl chloride derivatives, as shown in for thiophene-containing benzamides).

- Step 3 : Deprotection under mild acidic or basic conditions (e.g., using p-TsOH in methanol, as in ).

- Purification : Column chromatography (normal or reverse-phase) is critical, as demonstrated in for isolating similar benzamide derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : To confirm the integration of aromatic protons (furan, thiophene, benzamide) and hydroxy/ethyl groups. For example, and provide NMR data for analogous benzamides, highlighting distinct shifts for thiophene (~δ 7.3–7.5 ppm) and trifluoromethoxy groups.

- Mass Spectrometry (ESI/MS) : To verify molecular weight and fragmentation patterns (e.g., reports ESI MS m/z 361.3 for a benzamide derivative).

- X-ray Crystallography : For absolute stereochemistry confirmation, as applied in for a fluorinated benzamide (R factor = 0.034) .

Advanced Research Questions

Q. How can computational models optimize the compound’s solubility and electronic properties?

- Density Functional Theory (DFT) : Use correlation-energy functionals (e.g., Colle-Salvetti method in ) to predict electron density and local kinetic energy, which influence solubility and reactivity.

- Polarizable Continuum Model (PCM) : As described in , this model evaluates solvation effects in isotropic/anisotropic media, aiding in solvent selection for reactions or formulation .

Q. How should researchers address contradictory yields in multi-step syntheses?

- Reaction Optimization : Vary catalysts (e.g., TMSOTf in for glycosylation) or temperatures (e.g., -40°C to -20°C in ).

- Analytical Validation : Use HPLC or GC-MS to detect intermediates (e.g., ’s use of reverse-phase chromatography for purity checks).

- Mechanistic Studies : Probe side reactions via kinetic isotope effects or trapping experiments, especially for unstable intermediates like hydroxylamine derivatives ( ) .

Q. What methodologies are available to study structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Replace the trifluoromethoxy group with trifluoromethyl () or vary the heterocycles (furan vs. thiophene) to assess bioactivity changes.

- Biological Assays : Pair synthetic analogs with enzymatic or cellular assays (e.g., ’s use of broflanilide derivatives for pest control studies).

- Molecular Docking : Map interactions with target proteins using software like AutoDock, informed by X-ray data () .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.